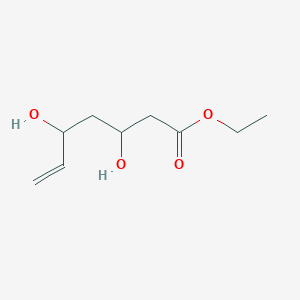

Ethyl 3,5-dihydroxyhept-6-enoate

描述

Ethyl 3,5-dihydroxyhept-6-enoate is a β,δ-dihydroxy ester with a seven-carbon backbone featuring an α,β-unsaturated double bond at the 6-position. This compound serves as a critical intermediate in synthesizing HMG-CoA reductase inhibitors (statins), which are widely used to manage hypercholesterolemia . Its structure includes two hydroxyl groups at positions 3 and 5 and an ethyl ester moiety, which influences solubility, stability, and reactivity during synthetic processes.

属性

CAS 编号 |

114433-99-7 |

|---|---|

分子式 |

C9H16O4 |

分子量 |

188.22 g/mol |

IUPAC 名称 |

ethyl 3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C9H16O4/c1-3-7(10)5-8(11)6-9(12)13-4-2/h3,7-8,10-11H,1,4-6H2,2H3 |

InChI 键 |

ZYOZFSCMERENNR-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC(CC(C=C)O)O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison

Stereochemical Considerations

- Diastereomerism: Ethyl 3,5-dihydroxyhept-6-enoate derivatives often exhibit erythro and threo diastereomers. For example, erythro-(E)-7-{pyrrolophthalazin-2-yl}-3,5-dihydroxyhept-6-enoate shows distinct NMR profiles compared to its threo counterpart, impacting pharmacological activity .

- Chirality : Rosuvastatin and Fluvastatin derivatives require specific (3R,5S) configurations for HMG-CoA reductase inhibition. Incorrect stereochemistry reduces potency .

Pharmacological and Regulatory Profiles

- Rosuvastatin Calcium : Official in USP, EP, and IP; formulated as a hygroscopic powder with 97–102% purity. Its ethyl ester precursor (CAS 851443-04-4) is critical for large-scale production .

- Fluvastatin Ethyl Ester: Classified as a degradation product; impurities are tightly controlled in pharmacopeial monographs .

Key Research Findings

Solubility and Stability: Ethyl 3,5-dihydroxyhept-6-enoate’s hydrophilicity contrasts with the lipophilic nature of Fluvastatin and Rosuvastatin esters, which contain aromatic substituents. This affects their bioavailability and formulation strategies .

Industrial Challenges: Nissan Chemical Industries highlighted crystallization difficulties in synthesizing (E)-7-quinolinyl derivatives, necessitating solvent system optimizations .

Biological Activity: The 4-fluorophenyl and pyrimidine groups in Rosuvastatin enhance binding affinity to HMG-CoA reductase compared to simpler dihydroxyhept-enoate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。